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molecular formula C5H3ClN4 B3036505 5-Amino-3-chloropyrazine-2-carbonitrile CAS No. 34617-65-7

5-Amino-3-chloropyrazine-2-carbonitrile

Cat. No. B3036505
M. Wt: 154.56 g/mol
InChI Key: SGCMXKBMMUXENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367658B2

Procedure details

5-Amino-3-chloropyrazine-2-carbonitrile (52 mg, 0.34 mmol) was suspended in NaOMe/MeOH (2M, 2 mL). The reaction mixture was heated at 80° C. for 30 min using microwave irradiation. After cooling, the mixture was diluted with MeOH (3 mL) and water (2 mL). The solvents were concentrated and the resulting precipitate was filtered off, washed with water (3 mL) and dried in vacuo to give the title compound as a yellow solid (33 mg, 58%).
Quantity
52 mg
Type
reactant
Reaction Step One
Name
NaOMe MeOH
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[C:4](Cl)[C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[CH3:11][O-:12].[Na+].CO>CO.O>[NH2:1][C:2]1[N:3]=[C:4]([O:12][CH3:11])[C:5]([C:8]#[N:9])=[N:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
52 mg
Type
reactant
Smiles
NC=1N=C(C(=NC1)C#N)Cl
Step Two
Name
NaOMe MeOH
Quantity
2 mL
Type
reactant
Smiles
C[O-].[Na+].CO
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
microwave irradiation
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
The solvents were concentrated
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
WASH
Type
WASH
Details
washed with water (3 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1N=C(C(=NC1)C#N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 33 mg
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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